flhF protein
Description
Properties
CAS No. |
148970-49-4 |
|---|---|
Molecular Formula |
C10H13NO |
Synonyms |
flhF protein |
Origin of Product |
United States |
Molecular Architecture and Biochemical Function of Flhf Protein
Oligomerization States and Their Functional Implications for this compound
This compound Homodimer Formation and Dissociation
FlhF exhibits a nucleotide-dependent conformational cycle, existing in two primary forms: a cytoplasmic, monomeric, nucleotide-free or GDP-bound state and a membrane-bound, GTP-dependent homodimer. The formation of the FlhF homodimer is dependent on the binding of GTP to its NG domains. This dimerization involves the NG domains forming a complex with a high degree of structural similarity to the heterodimer formed by the NG domains of SRP54 and FtsY.
Specific residues within the GTP-binding elements (G1-G5) in the G domain are essential for GTP binding, hydrolysis, and dimerization. For instance, a T253Q substitution in Bacillus cereus FlhF has been shown to abrogate homodimerization, indicating the critical role of this residue in monomer interaction or dimer stabilization. The GTP-bound dimeric form represents the "ON" state of FlhF, which is associated with its active function.
The dissociation of the FlhF homodimer into a GDP-bound monomer is stimulated by the protein FlhG. FlhG, a MinD-type ATPase, interacts with FlhF and stimulates its GTPase activity, leading to the hydrolysis of GTP to GDP and subsequent dissociation of the dimer. This cycle between the monomeric (GDP-bound) and dimeric (GTP-bound) states is crucial for regulating FlhF activity and its role in flagellar biogenesis.
Role of Dimerization in Flagellar Component Recruitment
The GTP-dependent homodimeric form of FlhF is essential for the recruitment of flagellar components to the plasma membrane, particularly at the cell pole. This recruitment is a critical early step in flagellar assembly. FlhF facilitates the accumulation of the MS-ring protein FliF at the cell pole, promoting the formation of the MS-ring, which is considered one of the earliest structures assembled in a flagellum. Studies in Vibrio cholerae have shown that the polar localization of FliF is dependent on FlhF expression.
The interaction between FlhF and FliF is crucial for this recruitment process. In Shewanella putrefaciens, FlhF binds to the C-ring protein FliG via its N-terminus. The resulting FlhF-FliG complex is then recruited to the cell pole, where FlhF-bound FliG captures the transmembrane protein FliF, facilitating MS-ring formation. This complex formation provides a scaffold for subsequent flagellar synthesis.
While FlhF itself does not possess obvious membrane association regions in its monomeric or dimeric forms, its recruitment to the cell pole and the membrane is facilitated by other proteins. For example, in Vibrio parahaemolyticus and S. putrefaciens, a small integral membrane protein called FipA has been shown to mediate the recruitment of FlhF to the membrane at the cell pole, sometimes in concert with polar landmark proteins like HubP/FimV. The interaction with these proteins ensures that the FlhF homodimer is correctly positioned to recruit flagellar building blocks and initiate assembly at the designated site.
The NG domain of FlhF has been found to be essential for the recruitment of FliF to the cell pole in V. cholerae. Furthermore, the entire NG domain mediates the interaction between FlhF and FlhG in Bacillus subtilis. This highlights the importance of the NG domain in both dimerization and interaction with regulatory and structural flagellar proteins.
**Table of Mentioned Compounds and PubChem C
Cellular Localization and Spatiotemporal Dynamics of Flhf Protein
Polar Localization Mechanisms of FlhF Protein
The targeted localization of FlhF to the cell pole is a complex process involving multiple factors and mechanisms. While initial studies speculated on an intrinsic ability of FlhF to localize independently, recent research highlights the critical involvement of other proteins in facilitating its polar recruitment and stable association.
Intrinsic Polar Localization of this compound
Early observations in some species, such as Pseudomonas aeruginosa and Vibrio alginolyticus, suggested that FlhF could localize polarly even in the absence of the flagellar master regulator FlrA or other flagellar proteins, leading to the hypothesis of an intrinsic polar localization mechanism. elifesciences.orgelifesciences.org In Pseudomonas putida, FlhF has been observed to associate with the cell surface at both polar and non-polar positions in the absence of FimV, indicating a potential intrinsic ability for membrane insertion. biorxiv.org Studies on Vibrio alginolyticus also suggested that FlhF intrinsically localizes at the cell pole, with GTP binding being critical for this localization and flagellation. nih.govresearchgate.netmdpi.comscispace.com However, the precise molecular mechanism for this proposed intrinsic localization, particularly how a protein without obvious membrane association regions in its monomeric or dimeric form achieves this, remained unclear. elifesciences.org More recent evidence suggests that FlhF does not localize independently and requires other factors for its recruitment to the cell pole. elifesciences.orgelifesciences.orgnih.gov
Interdependence with Cell Pole Determinants (HubP/FimV)
Cell pole determinants, such as HubP in Vibrio and Shewanella species and FimV in Pseudomonas species, play a significant role in the polar localization of various proteins, including those involved in flagellar biogenesis. biorxiv.orgmdpi.comuni-marburg.de HubP/FimV proteins share a conserved architecture and are present in multiple species of beta- and gamma-proteobacteria. biorxiv.org
Research has shown an interaction between FlhF and HubP. researchgate.netnih.gov In Shewanella putrefaciens, the FlhF-FliG complex is recruited to the designated cell pole by HubP. elifesciences.orgnih.govelifesciences.org However, the necessity of HubP for FlhF polar localization appears to vary between species. In Vibrio parahaemolyticus, while recruitment of FlhF to the cell pole was reduced in the absence of HubP, FlhF could still localize polarly, and normal flagellation still occurred in a number of cells lacking HubP, indicating that HubP is not the sole polarity factor for FlhF in this organism. elifesciences.orgnih.govuni-marburg.deresearchgate.netelifesciences.orgnih.govfrontiersin.org In contrast, the localization of FlhG, another flagellar regulator, is strictly dependent on HubP in V. parahaemolyticus. nih.govfrontiersin.orgnih.govresearchgate.net In Pseudomonas putida, FimV is required for the stable association of FlhF with the cell poles. biorxiv.org Studies in Vibrio alginolyticus also suggest that while FlhF intrinsically localizes at the cell pole, FlhG polar localization is dependent on HubP. mdpi.comscispace.com
The interplay between FlhF and HubP/FimV is crucial for the timely assembly of the flagellar apparatus at the correct polar location. biorxiv.orgbiorxiv.org
Role of Novel Polarity Factors (e.g., FipA) in this compound Recruitment
Recent studies have identified novel proteins that are essential for the proper localization and function of FlhF. One such protein is FipA, a small integral membrane protein. elifesciences.orgelifesciences.orgnih.govresearchgate.netelifesciences.orgbiorxiv.orgresearchgate.net FipA has been shown to interact with FlhF and is required for normal flagellar synthesis in several gamma-proteobacteria, including Vibrio parahaemolyticus, Pseudomonas putida, and Shewanella putrefaciens. elifesciences.orgelifesciences.orgnih.govresearchgate.netelifesciences.orgbiorxiv.orgresearchgate.net
FipA facilitates the recruitment of FlhF to the membrane at the cell pole. elifesciences.orgelifesciences.orgnih.gov This interaction is mediated by specific residues in a domain of unknown function within FipA. uni-marburg.deelifesciences.org FipA appears to act, at least in some species, in concert with the polar landmark protein HubP/FimV to recruit FlhF to the designated cell pole. elifesciences.orgelifesciences.orgnih.govuni-marburg.denih.gov In V. parahaemolyticus, the absence of FipA significantly reduces the localization of FlhF to the cell pole, leading to a substantial increase in diffusely localized FlhF. elifesciences.orgnih.govelifesciences.orgresearchgate.net This suggests a critical role for FipA in anchoring FlhF to the membrane at the pole. uni-marburg.de The spatiotemporal localization pattern of FipA, being present at the designated pole before flagellar synthesis begins, supports its role as a licensing protein for flagellum formation. elifesciences.orgnih.govresearchgate.netbiorxiv.org
In V. parahaemolyticus, the double deletion of fipA and hubP results in complete delocalization of FlhF, which becomes diffusely localized in the cytoplasm in all cells examined. elifesciences.orgnih.gov This highlights the cooperative action of FipA and HubP in ensuring proper FlhF localization. uni-marburg.de
Here is a table summarizing the effect of FipA and HubP absence on FlhF localization in V. parahaemolyticus:
| Strain | FlhF Localization Pattern (Approximate Percentage of Cells) |
| Wild-type | Diffuse: 37%, Unipolar: 45%, Bipolar: 19% elifesciences.orgnih.govelifesciences.orgresearchgate.net |
| ΔfipA | Diffuse: 70%, Polar foci significantly reduced and dimmer elifesciences.orgnih.govelifesciences.orgresearchgate.net |
| ΔhubP | Reduced polar recruitment compared to wild-type elifesciences.orgnih.gov |
| ΔfipA ΔhubP | Diffuse: 100%, No polar foci elifesciences.orgnih.gov |
Note: Percentages are approximate based on visual interpretation of data presented in the sources.
Cell Cycle-Dependent Localization Patterns of this compound
FlhF exhibits dynamic localization patterns that are coordinated with the bacterial cell cycle, ensuring that flagellar assembly occurs at the appropriate time and location. nih.govnih.govresearchgate.net
Uni-polar to Bi-polar Transition of this compound Foci
In polarly flagellated bacteria, including various Vibrio species and Shewanella putrefaciens, FlhF displays a characteristic cell cycle-dependent transition in its polar localization. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.org In young, newly divided cells, FlhF typically localizes uni-polarly at the old cell pole, which is the site of the pre-existing flagellum. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org As the cell cycle progresses and the cell elongates, FlhF is then recruited to the new cell pole, resulting in a bi-polar localization pattern. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org This transition ensures that both future daughter cells will inherit a pole marked by FlhF, preparing them for flagellar assembly after cell division. nih.govfrontiersin.org
Inheritance of this compound Localization during Cell Division
The cell cycle-dependent localization of FlhF facilitates the inheritance of flagellar assembly potential by daughter cells. As FlhF localizes to both poles in older, dividing cells, each daughter cell receives a cluster of FlhF at its old cell pole upon completion of cell division. nih.govfrontiersin.org This inherited polar localization of FlhF at the old pole is crucial for initiating the assembly of a new flagellum in the subsequent cell cycle, particularly in bacteria with a unipolar flagellation pattern where only one daughter cell inherits the existing flagellum. biorxiv.orgnih.govbiorxiv.org Occasionally, FlhF may become diffuse after cell division, resulting in cells without visible foci. frontiersin.org
Role of Flhf Protein in Flagellar Biogenesis and Spatial Control
Initiation of Flagellar Assembly by FlhF Protein
The this compound, a member of the signal recognition particle (SRP) family of GTPases, plays a pivotal role in the initial stages of flagellar biogenesis in many polarly flagellated bacteria. frontiersin.orgmdpi.compnas.org Its primary function at this stage is to establish the precise location for flagellar assembly, ensuring that this complex molecular machine is constructed at the correct cellular address, typically the cell pole. mdpi.comfrontiersin.orgresearchgate.net This spatial regulation is crucial for the proper function of the flagellum and, consequently, for bacterial motility.
Recruitment of Initial Flagellar Structural Components (e.g., FliF/MS-ring)
A critical, well-documented function of FlhF is to initiate the assembly of the flagellum by recruiting the earliest structural components to the designated polar site. frontiersin.orgnih.gov The first major structure to be assembled in the cytoplasmic membrane is the MS-ring, which is composed of multiple copies of the protein FliF. asm.orgnagoya-u.ac.jp The this compound acts as a molecular landmark, localizing to the cell pole and facilitating the accumulation of FliF at this location. frontiersin.orgasm.orgresearchgate.net
In several Vibrio species, it has been demonstrated that the polar localization of FliF is dependent on the presence of FlhF. asm.orgnih.gov Studies using fluorescently tagged proteins have shown that FlhF allows GFP-fused FliF to localize at the cell pole, suggesting that FlhF increases the local concentration of FliF, which is a prerequisite for the spontaneous assembly of the MS-ring. asm.org Co-expression of FlhF and FliF in E. coli, which normally lacks these proteins, resulted in the effective formation of the MS-ring, further supporting FlhF's role in this process. asm.orgfrontiersin.org Research on Vibrio alginolyticus indicates that the N-terminal region of FliF may be involved in this recruitment by interacting with FlhF. asm.org While the cytoplasmic regions of FliF are not strictly essential for ring formation itself, the N-terminus appears to stabilize the MS-ring, possibly through this FlhF-assisted recruitment. asm.org
This recruitment mechanism is not limited to Vibrio. In Pseudomonas putida, FlhF is also responsible for targeting early flagellar components to the cell pole. biorxiv.org Similarly, in Campylobacter jejuni, FlhF is understood to assist the early flagellar MS ring protein, FliF, in localizing to the pole. asm.org The interaction between FlhF and FliF, or its role in promoting FliF oligomerization, is a conserved mechanism to ensure that the foundational structure of the flagellum is built at the correct polar location. asm.orgbiorxiv.org
Prevention of Non-polar Flagellar Nucleation
A direct consequence of FlhF's function in polar recruitment is the prevention of flagellar assembly at incorrect, non-polar sites. biorxiv.orgbiorxiv.org By sequestering the initial building blocks like FliF at the pole, FlhF effectively ensures that the nucleation of the flagellar structure does not occur randomly along the lateral cell body. biorxiv.org
In the absence of FlhF, many bacterial species exhibit mislocalized flagella. For instance, flhF mutants of Pseudomonas aeruginosa and Pseudomonas putida produce flagella that are no longer restricted to the pole but are instead assembled at random locations on the cell surface. nih.govresearchgate.netnih.gov Similarly, some Vibrio choleraeflhF mutants, if they produce a flagellum at all, form it at a lateral site. nih.govasm.org This phenotype underscores FlhF's critical role in imposing spatial specificity on flagellar biogenesis. The protein essentially acts as a spatial determinant, licensing the cell pole for assembly while repressing it elsewhere. Studies in P. putida have explicitly shown that FlhF determines the flagellar position by preventing the nucleation of FliF at non-polar sites. biorxiv.orgprereview.org
Regulation of Flagellar Number and Placement by this compound
Beyond initiating assembly, FlhF is a central figure in the broader regulatory network that governs the number and precise positioning of flagella. This control is vital for establishing the species-specific flagellation patterns—such as monotrichous (a single flagellum), lophotrichous (a tuft of flagella at one pole), or amphitrichous (flagella at both poles)—that are optimized for motility in different environments. nih.govnih.gov
Coordination of Flagellar Position
The primary role of FlhF in spatial control is the coordination of flagellar placement. frontiersin.orgmdpi.comnih.gov It is widely regarded as a key landmark protein that determines the polar location for flagellar synthesis in a diverse range of bacteria. researchgate.netbiorxiv.orgbiorxiv.org Fluorescence microscopy studies have consistently shown that FlhF localizes to the cell poles in monotrichous species such as Vibrio alginolyticus, V. cholerae, and Pseudomonas aeruginosa. frontiersin.org
The mechanism for this precise positioning involves FlhF homodimerizing in its GTP-bound state and anchoring to the cell pole. mdpi.compnas.orgresearchgate.net This polar-localized FlhF then serves as a platform to recruit other flagellar components. frontiersin.org In Vibrio species, FlhF is a GTP-binding protein that localizes to the old cell pole to recruit FliF. nih.gov The loss of FlhF consistently leads to defects in flagellar placement. In P. aeruginosa and P. putida, deletion of flhF results in flagella being assembled at nonpolar locations. researchgate.netnih.gov In Borrelia burgdorferi, FlhF also localizes to the cell poles and controls the position of the periplasmic flagella by regulating the polar localization of the FliF MS-ring. nih.gov In P. aeruginosa, FlhF has been shown to strictly control the unipolar distribution of not only the flagellar motor but also the associated chemotaxis complex. elifesciences.org
Influence on Flagellar Number
FlhF also exerts a significant influence on the number of flagella a cell produces. asm.orgjst.go.jp It generally functions as a positive regulator, promoting the formation of flagella. mdpi.comfrontiersin.org Overproduction of FlhF in Vibrio alginolyticus and Pseudomonas putida leads to an increase in the number of polar flagella, often resulting in multiple flagella at the pole instead of the usual single one. mdpi.com
This function is often part of an antagonistic regulatory system involving a second protein, FlhG (also known as FleN). mdpi.comnih.gov While FlhF positively regulates flagellar number, FlhG acts as a negative regulator. mdpi.comfrontiersin.org In Vibrio, inactivation of flhF leads to aflagellate cells, while inactivation of flhG results in cells with multiple polar flagella. nagoya-u.ac.jpnih.gov This balance between the positive action of FlhF and the negative action of FlhG is crucial for maintaining the correct flagellar number. In C. jejuni, disrupting the GTPase activity of FlhF, which can be influenced by FlhG, leads to improper numbers of flagella. asm.orgnih.govnih.gov Similarly, in the spirochete Borrelia burgdorferi, deletion of flhF results in mutant cells with fewer periplasmic flagella than wild-type cells. nih.gov
Impact of this compound on Bacterial Motility
The this compound, a signal recognition particle (SRP)-like GTPase, plays a pivotal role in the motility of numerous bacterial species. Its influence extends to both swimming and swarming behaviors, primarily by ensuring the correct placement and, in some cases, the number of flagella.
Swimming Motility Regulation
Swimming motility, the movement of individual bacterial cells in a liquid environment, is critically dependent on the presence and proper function of flagella. FlhF is integral to this process by dictating the polar localization of the flagellar apparatus.
In many polarly flagellated bacteria, the absence of FlhF leads to significant defects in swimming motility. asm.org For instance, in Pseudomonas aeruginosa, a ΔflhF mutant exhibits lower swimming velocities compared to wild-type bacteria. asm.org This reduction in motility is directly linked to the mislocalization of flagella; instead of being restricted to the cell pole, they are assembled at random locations on the cell surface. asm.orgnih.gov Similarly, in Bacillus cereus, the lack of FlhF results in reduced swimming migration due to both mislocalization and a decrease in the number of flagella. nih.govfrontiersin.org In Vibrio parahaemolyticus, the absence of FlhF leads to a complete loss of flagella and, consequently, a severe defect in swimming ability. frontiersin.org
The GTPase activity of FlhF is also a key factor in its regulatory function. While not always essential for the polar localization of flagella, it significantly influences flagellar function and, therefore, motility. nih.gov In Campylobacter jejuni, while the this compound itself is required for motility, its GTPase activity specifically impacts the proper biosynthesis of the flagella. nih.gov Mutations that impair GTP binding or hydrolysis in P. aeruginosa can affect flagellar rotation and lead to impaired swimming, even when the flagellum is correctly placed at the pole. nih.govplos.org
Research has shown that FlhF likely interacts with components of the flagellar rotor, such as the C-ring protein FliG, to influence motor function. plos.org This interaction suggests a direct role for FlhF in modulating flagellar rotation, which is essential for effective swimming.
Table 1: Impact of FlhF Deletion on Swimming Motility in Various Bacteria
| Bacterial Species | Effect of ΔflhF | Reference |
| Pseudomonas aeruginosa | Reduced swimming velocity, nonpolar flagella | asm.org |
| Bacillus cereus | Reduced swimming migration, mislocalized and fewer flagella | nih.govfrontiersin.org |
| Vibrio parahaemolyticus | Aflagellated, significant defect in swimming | frontiersin.org |
| Helicobacter pylori | Reduced motility, hypoflagellation, nonpolar flagella | asm.org |
| Campylobacter jejuni | Nonmotile, defects in flagellar biosynthesis | nih.govasm.org |
Swarming Motility Regulation
Swarming is a complex, multicellular behavior characterized by the coordinated movement of a bacterial population across a solid surface. This process typically requires hyperflagellation and, in some bacteria, the production of biosurfactants. FlhF is essential for swarming in many bacterial species. nih.gov
In P. aeruginosa, ΔflhF mutants are unable to swarm under standard laboratory conditions (0.5% agar), although this defect can be overcome on a less dense agar (B569324) surface (0.3% agar). asm.org This suggests that while the mislocalized flagella in the mutant can still generate movement, they are not sufficient to overcome the physical challenges of a denser surface. The defect in swarming is not solely due to reduced flagellin (B1172586) expression but is a direct consequence of the altered flagellar placement. asm.org
For Bacillus cereus, the absence of FlhF completely abolishes swarming motility. nih.govfrontiersin.org This is a more severe phenotype than the observed reduction in swimming motility, indicating that other factors beyond flagellation, potentially related to cell differentiation into swarmer cells, are affected by the loss of FlhF. nih.gov
The role of FlhF in swarming is intrinsically linked to its function in flagellar biogenesis. The proper positioning of flagella is crucial for the coordinated movement required for swarming. The mislocalization of flagella in flhF mutants disrupts this coordination, leading to an inability to swarm effectively.
Table 2: Effect of FlhF on Swarming Motility
| Bacterial Species | Swarming Phenotype of ΔflhF Mutant | Reference |
| Pseudomonas aeruginosa | Defective on 0.5% agar, restored on 0.3% agar | asm.org |
| Bacillus cereus | Completely abolished | nih.gov |
Mechanisms Underlying Motility Defects in this compound Mutants
The motility defects observed in FlhF mutants stem from its primary role in the spatial control of flagellar biogenesis and its influence on flagellar function.
The most common defect in flhF mutants is the mislocalization of flagella . nih.gov FlhF acts as a landmark protein, directing the assembly of the flagellar basal body to the cell pole. nih.govmdpi.com In its absence, the assembly machinery is no longer restricted to the pole, resulting in flagella being synthesized at lateral or random positions. asm.orgnih.gov This aberrant placement disrupts the unidirectional thrust required for efficient swimming and the coordinated movement necessary for swarming.
The GTPase activity of FlhF is crucial for its function. nih.govnih.gov While mutations that abolish GTPase activity may not always prevent the polar localization of the flagellum, they often result in non-functional or paralyzed flagella. nih.govplos.org This indicates that FlhF's role extends beyond simply marking the assembly site; it is also involved in the proper assembly and function of the flagellar motor. nih.gov For example, in Vibrio alginolyticus, mutations in the GTPase motif of FlhF lead to reduced polar localization and an inability to form a flagellum at the pole. jst.go.jp In C. jejuni, the GTPase activity is specifically required for proper flagellar biosynthesis. nih.govasm.org
Furthermore, FlhF has been shown to interact with other flagellar proteins. In P. aeruginosa, FlhF interacts with the C-ring component FliG, suggesting a mechanism for influencing flagellar rotation and switching. plos.org In Vibrio species, FlhF is thought to recruit FliF, the MS-ring protein, to the cell pole, thereby initiating the assembly of the entire flagellar structure. asm.org
Regulatory Networks Involving Flhf Protein
Transcriptional Regulation of Flagellar Genes by FlhF Protein
FlhF exerts significant control over the expression of the flagellar gene cascade, a hierarchical system that ensures the sequential assembly of the flagellum. Its role is predominantly that of a positive regulator, influencing multiple classes of flagellar genes through both direct and indirect mechanisms.
Positive Regulatory Functions of this compound
The this compound, a signal recognition particle (SRP)-type GTPase, is widely recognized as a positive regulator of flagellar biogenesis. mdpi.com In numerous bacterial species, including Vibrio cholerae, Campylobacter jejuni, and Helicobacter pylori, FlhF is essential for the synthesis of a functional flagellum. nih.govasm.org Deletion of the flhF gene often results in a non-motile phenotype due to the absence of the flagellar structure. nih.govfrontiersin.org This positive regulatory role extends to the transcriptional level, where FlhF is required for the expression of genes necessary for flagellar assembly. frontiersin.orgasm.org Studies have shown that in the absence of FlhF, the transcription of various flagellar genes is significantly downregulated. frontiersin.orgnih.gov For instance, in C. jejuni, an flhF mutant displays a widespread downregulation of most flagellar-related genes. frontiersin.orgnih.gov This indicates that FlhF acts as a crucial activator in the flagellar gene expression cascade. frontiersin.orgnih.gov
Influence on Class I, II, III, and IV Flagellar Gene Expression
The flagellar gene hierarchy is typically organized into distinct classes (I, II, III, and IV), with each class being expressed in a sequential manner. FlhF has been shown to influence the expression of multiple classes of these genes, although its primary impact varies between different bacterial species.
In Vibrio cholerae, FlhF acts as a positive regulator of class III and consequently class IV flagellar gene transcription. nih.govnih.gov A mutation in flhF in this organism leads to a decrease in the transcriptional activity of class III and IV gene promoters. nih.govnih.gov In Helicobacter pylori, FlhF primarily affects the expression of class II and class III flagellar genes. frontiersin.org Research in Campylobacter jejuni suggests a more comprehensive role for FlhF, where it can directly or indirectly regulate the synthesis of class I, II, and III flagellar genes. nih.govresearchgate.netresearchgate.net In Pseudomonas aeruginosa, a mutation in flhF results in decreased transcription of the class IV gene fliC. frontiersin.org
The following table summarizes the influence of FlhF on different classes of flagellar genes in various bacteria:
| Bacterial Species | Class I | Class II | Class III | Class IV |
| Vibrio cholerae | No direct effect | No direct effect | Positive | Positive |
| Helicobacter pylori | - | Positive | Positive | - |
| Campylobacter jejuni | Indirect Positive | Positive | Positive | - |
| Pseudomonas aeruginosa | - | - | - | Positive |
Direct Binding to Flagellar Gene Promoters (e.g., flgI, rpoD, flgS, fliA)
Evidence suggests that FlhF's regulatory function involves direct interaction with the promoter regions of specific flagellar genes. In Campylobacter jejuni, studies have demonstrated that FlhF can directly bind to the promoter of the flgI gene, which encodes a component of the flagellar P-ring. nih.govresearchgate.net This direct binding is a mechanism through which FlhF controls flagellar biosynthesis. nih.govresearchgate.net
Furthermore, research in C. jejuni has revealed that FlhF can also directly bind to the promoters of key regulatory genes, including rpoD, flgS, and fliA. frontiersin.orgnih.govresearchgate.net rpoD encodes the primary sigma factor σ70, which is involved in the transcription of class I genes. frontiersin.orgnih.gov flgS is part of a two-component system that regulates class II genes, and fliA encodes the alternative sigma factor σ28, which is responsible for the transcription of class III genes. frontiersin.orgnih.gov By binding to the promoters of these regulators, FlhF can exert a cascading effect on the entire flagellar gene expression hierarchy. nih.govresearchgate.netresearchgate.net
Interplay of this compound with Other Regulatory Proteins
The regulatory activity of FlhF is not carried out in isolation. It is part of a complex network of protein-protein interactions that fine-tune flagellar gene expression and assembly. Its interplay with other regulatory proteins, particularly FlhG (also known as FleN), is crucial for the precise control of flagellar number and placement.
Interactions with FlhG (FleN) and Their Antagonistic Roles
FlhF and FlhG (FleN) are two regulatory proteins that often work in opposition to each other to control flagellar biogenesis. mdpi.com While FlhF acts as a positive regulator, promoting flagellar formation, FlhG functions as a negative regulator, inhibiting it. mdpi.com This antagonistic relationship is a key mechanism for controlling the number of flagella produced by a bacterial cell. mdpi.commicrobiologyresearch.org
In Vibrio alginolyticus, for example, FlhF and FlhG work antagonistically to ensure the formation of a single polar flagellum. mdpi.com Overproduction of FlhF leads to an increased number of polar flagella, while a mutation in flhG also results in a hyperflagellated phenotype. mdpi.comnagoya-u.ac.jp Conversely, the absence of FlhF leads to non-flagellated cells. microbiologyresearch.org Immunoprecipitation studies have shown that FlhF and FlhG can physically interact with each other. microbiologyresearch.org It is proposed that this interaction prevents FlhF from localizing to the cell pole, thereby inhibiting its function and negatively regulating flagellar number. microbiologyresearch.org
The current model suggests that FlhF, in its GTP-bound state, localizes to the cell pole and initiates flagellar assembly. mdpi.com FlhG, a MinD-type ATPase, also localizes to the cell pole and directly inhibits the function of FlhF. mdpi.com This dynamic interplay between the two proteins ensures the precise regulation of flagellar number and placement. mdpi.commicrobiologyresearch.org
Modulation of Master Transcriptional Regulators (e.g., FlrA, FleQ, FlrC)
FlhF's regulatory influence extends to the master transcriptional regulators that sit at the top of the flagellar gene hierarchy. In Vibrio cholerae, it is proposed that FlhF may exert its positive regulatory effect on class III genes by modulating the activity of FlrC, the activator of class III gene transcription. nih.govasm.orgresearchgate.net
In Pseudomonas aeruginosa, the master regulator is FleQ. asm.org The activity of FleQ is, in turn, post-translationally inhibited by a direct interaction with FleN (FlhG). asm.org Given the antagonistic relationship between FlhF and FlhG, it is plausible that FlhF indirectly influences FleQ activity by counteracting the inhibitory effect of FlhG.
In Vibrio campbellii, the flagellar hierarchy involves two key σ54-dependent transcriptional regulators, FlrA and FlrC. biorxiv.org Studies have shown that flhF expression is more strongly regulated by FlrA. biorxiv.org This indicates a feedback loop where the master regulator FlrA controls the expression of FlhF, which in turn participates in the downstream regulation of the flagellar cascade.
Relationship with Sigma Factors (σ54, σ28) and Two-Component Systems (FlgSR)
The this compound is intricately involved in the regulatory networks that control flagellar biogenesis, often intersecting with the functions of specific sigma factors and two-component systems. In many polarly flagellated bacteria, the expression of flagellar genes is hierarchically controlled, with alternative sigma factors such as σ54 (RpoN) and σ28 (FliA) playing crucial roles. nih.govnih.gov The FlgSR two-component system, consisting of the sensor kinase FlgS and the response regulator FlgR, is also a key player in this regulatory cascade. researchgate.netmdpi.com
In Campylobacter jejuni, FlhF is essential for the expression of flagellar genes dependent on the σ54 sigma factor. nih.gov However, research indicates that FlhF operates in a pathway that is distinct from the one involving the flagellar export apparatus (FEA) and the FlgSR two-component system for the activation of σ54. nih.gov It is hypothesized that the formation of the FEA generates a signal that is sensed by FlgS, leading to its autophosphorylation and the subsequent transfer of a phosphate (B84403) group to FlgR. nih.govmdpi.com Activated FlgR then likely interacts with the σ54-RNA polymerase holoenzyme to initiate the transcription of a specific set of flagellar genes. nih.gov While a mutant lacking FlhF shows significantly reduced σ54-dependent gene expression, FlhF does not appear to influence the production of or the signaling between the FEA and the FlgSR system. nih.gov This suggests that FlhF's role in σ54-dependent gene expression converges with or acts downstream of the FEA-FlgSR pathway. nih.gov
Further studies in C. jejuni have proposed a more direct regulatory role for FlhF. It has been suggested that FlhF may directly bind to the promoters of key regulatory genes, including flgS, as well as the genes encoding σ70 (rpoD) and σ28 (fliA). nih.govfrontiersin.org By binding to the flgS promoter, FlhF could stimulate the phosphorylation of FlgR, thereby indirectly initiating the transcription of class II flagellar genes in cooperation with σ54. nih.govfrontiersin.org The regulation of σ28 is critical for the expression of late flagellar genes, such as those encoding the flagellin (B1172586) subunit FlaA. nih.govmdpi.com
GTPase Activity in Regulatory Cycling of this compound
GTP Hydrolysis in Control of this compound Function
FlhF belongs to the signal-recognition particle (SRP)-type GTPases. oup.comiucr.org Biochemical analyses have confirmed that FlhF from C. jejuni can hydrolyze guanosine (B1672433) triphosphate (GTP), a function that is central to its role in flagellar biosynthesis. nih.gov The GTPase activity of FlhF is crucial for the proper assembly, number, and polar localization of flagella. nih.gov
The regulatory cycle of FlhF involves transitioning between a GTP-bound "on" state and a GDP-bound "off" state. In its GTP-bound form, FlhF forms a homodimer and localizes to the cell pole, where it facilitates the recruitment of other flagellar components, such as the MS-ring protein FliF. oup.commdpi.com The hydrolysis of GTP to GDP is thought to lead to the dissociation of the FlhF homodimer, turning the protein to an inactive, monomeric state. oup.comiucr.org This cycling between active and inactive states is essential for the dynamic regulation of flagellar assembly.
The GTPase activity of FlhF can be stimulated by other regulatory proteins. For instance, the MinD-like ATPase FlhG has been shown to interact with FlhF and enhance its GTPase activity. oup.comfrontiersin.orguni-marburg.de This interaction serves as a key point of connection between the regulatory circuits of FlhF and FlhG, which together control the number and placement of flagella. oup.comfrontiersin.org In Vibrio alginolyticus, the polar landmark protein HubP helps to localize FlhG to the cell pole, where it can directly inhibit FlhF function. mdpi.com
Post-transcriptional and Post-translational Regulatory Mechanisms
The function of FlhF is also modulated at the post-transcriptional and post-translational levels, adding further layers of control to flagellar biogenesis. mdpi.combiorxiv.org
A primary post-translational regulatory mechanism involves the interaction of FlhF with the ATPase FlhG (also known as FleN in Pseudomonas). mdpi.combiorxiv.org FlhG directly interacts with FlhF to stimulate its GTPase activity, thereby promoting the switch from the active, pole-localized FlhF dimer to an inactive form. oup.commdpi.comfrontiersin.org This interaction is critical for controlling the number of flagella. frontiersin.org In some bacteria, the localization and activity of FlhG itself are regulated by other proteins, such as the polar landmark protein HubP in Vibrio species. mdpi.com
Comparative Analysis with Signal Recognition Particle Srp System
Homology of FlhF Protein to SRP54 and FtsY
FlhF exhibits significant sequence homology with both SRP54 and FtsY, underscoring their common evolutionary origin. Together, these three proteins constitute a unique subfamily within the larger SIMIBI (Signal Recognition Particle, MinD, and BioD) class of NTP binding proteins, specifically termed the SRP GTPases. pnas.orgresearchgate.net A key shared feature is the presence of a conserved NG domain. pnas.orgresearchgate.netnih.gov This domain comprises an N-terminal α-helical bundle (N domain) and a GTPase (G) domain. pnas.orgnih.gov The G domain, responsible for binding and hydrolyzing GTP, possesses a characteristic ras-like fold and includes an SRP GTPase-specific insertion known as the I-box. pnas.orgplos.orgunivr.it
Despite these core similarities, there are notable differences in domain architecture that contribute to their specialized functions. While SRP54 typically contains a C-terminal methionine-rich (M) domain involved in signal sequence and RNA binding, FlhF lacks this domain. nih.govnih.gov Instead, FlhF possesses a basic N-terminal B domain, which is believed to be structurally disordered and has been implicated in the targeting of flagellar components. nih.govnih.govnih.gov Bacterial FtsY proteins, in contrast, often have an acidic N-terminal A domain important for membrane interaction, although this domain is absent in some FtsY homologs, such as the mammalian SRP receptor subunit SRα which has a more basic N-terminal domain, similar to FlhF. nih.govnih.govresearchgate.net
The shared domain architecture, particularly the NG domain, highlights the fundamental mechanistic similarities in their GTP-binding and hydrolysis cycles, which are central to their roles in cellular processes.
Evolutionary Divergence and Functional Specialization within SRP-GTPase Family
The SRP GTPases, including FlhF, SRP54, and FtsY, represent an ancient protein family that emerged early in evolution. pnas.org While SRP54 and FtsY are universally conserved across all domains of life and form the core of the canonical SRP protein targeting pathway pnas.orgnih.gov, FlhF's distribution is more restricted, being found in certain bacterial species but not others, such as Escherichia coli. nih.gov This differential conservation reflects an evolutionary divergence that led to functional specialization within the family.
The canonical SRP system, mediated by SRP54 and FtsY, is primarily responsible for the cotranslational targeting of secretory and membrane proteins to the plasma membrane or the endoplasmic reticulum. pnas.orgunivr.itnih.govdrugbank.comebi.ac.uktcdb.org This process involves the recognition of signal sequences on nascent polypeptides and the subsequent delivery of the ribosome-nascent chain complex to the translocation channel in a GTP-dependent manner. pnas.orgunivr.itnih.govdrugbank.comebi.ac.uktcdb.org
In contrast, FlhF has evolved a specialized role in the assembly and spatial regulation of bacterial flagella. pnas.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govebi.ac.ukontosight.aibiorxiv.orgasm.orgpsu.eduelifesciences.orgresearchgate.net While still utilizing the principles of GTP binding and hydrolysis, FlhF's function is geared towards the precise localization and assembly of flagellar structural components, such as the MS-ring protein FliF, at specific cellular sites, particularly the cell poles in many motile bacteria. nih.govbiorxiv.orgasm.orgelifesciences.orgresearchgate.net
Further evidence of functional specialization lies in the mechanism of GTPase activation. In the canonical SRP pathway, the GTPase activities of SRP54 and FtsY are mutually stimulated upon their interaction, a process often facilitated by SRP RNA. univr.ittcdb.orgnih.gov For FlhF, however, GTPase activation can be mediated by protein partners, such as the MinD-like ATPase FlhG or the protein YlxH. researchgate.netresearchgate.netuni-goettingen.de This suggests an evolutionary transition in regulatory mechanisms within the SRP-GTPase family, from RNA-driven activation in the canonical pathway to protein-driven activation in systems like the FlhF-mediated flagellar assembly. researchgate.net
Distinctions in Protein Targeting Roles Compared to Canonical SRP Pathways
The most significant distinction between FlhF and the canonical SRP pathway lies in their respective protein targeting roles. The canonical SRP system is a major cellular pathway for directing proteins destined for secretion or insertion into membranes to the Sec translocase. pnas.orgunivr.itnih.govdrugbank.comebi.ac.uktcdb.org This cotranslational mechanism ensures that proteins with hydrophobic signal sequences are recognized as they emerge from the ribosome and are delivered to the membrane for translocation or integration. pnas.orgunivr.itnih.govdrugbank.comebi.ac.uktcdb.org
FlhF, while structurally related, is not involved in this general protein secretion pathway in many bacteria. For instance, in Bacillus subtilis, FlhF is dispensable for protein secretion, a function primarily handled by Ffh and FtsY. nih.govnih.gov Instead, FlhF's targeting role is highly specific to flagellar biogenesis. It acts as a key regulator for the proper placement and assembly of flagella, particularly in bacteria exhibiting polar flagellation. pnas.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govebi.ac.ukontosight.aibiorxiv.orgasm.orgpsu.eduelifesciences.orgresearchgate.net
FlhF localizes to the cell poles and plays a crucial role in recruiting and anchoring early flagellar components, such as the MS-ring protein FliF and the C-ring protein FliG, to these specific sites. nih.govbiorxiv.orgasm.orgelifesciences.orgresearchgate.net This targeted delivery and assembly process, mediated by interactions with other flagellar proteins and potentially polar landmark proteins like HubP, ensures the formation of flagella at the correct cellular location. nih.govbiorxiv.orgelifesciences.org While some studies suggest a potential role for FlhF in the secretion of certain virulence proteins in specific bacteria like Bacillus cereus nih.govfrontiersin.org, its primary and conserved function across various species where it is present is the spatial and numerical control of flagellar assembly.
Below is a table summarizing key characteristics of FlhF, SRP54, and FtsY based on the information presented:
| Feature | This compound | SRP54 (Ffh) Protein | FtsY Protein |
| Protein Family | SRP-type GTPase | SRP-type GTPase | SRP-type GTPase |
| SRP-GTPase Subfamily | Member | Member | Member |
| Conserved Domains | NG domain (N and G domains with I-box) pnas.orgresearchgate.netnih.gov | NG domain (N and G domains with I-box) pnas.orgresearchgate.netnih.gov | NG domain (N and G domains with I-box) pnas.orgresearchgate.netnih.gov |
| Other Domains | N-terminal basic B domain nih.govnih.gov | C-terminal methionine-rich (M) domain nih.govnih.gov | N-terminal acidic A domain (in bacteria) nih.govnih.gov |
| GTPase Activation | Protein-driven (e.g., FlhG, YlxH) researchgate.netresearchgate.netuni-goettingen.de | Mutually activated with FtsY, often by SRP RNA univr.ittcdb.orgnih.gov | Mutually activated with SRP54, often by SRP RNA univr.ittcdb.orgnih.gov |
| Primary Role | Flagellar assembly and placement pnas.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govebi.ac.ukontosight.aibiorxiv.orgasm.orgpsu.eduelifesciences.orgresearchgate.net | Signal sequence binding, protein targeting to membrane pnas.orgunivr.itnih.govgenecards.org | SRP receptor, protein targeting to membrane pnas.orgunivr.itnih.govdrugbank.comebi.ac.ukgenecards.org |
| Protein Targeting Specificity | Primarily flagellar components nih.govbiorxiv.orgasm.orgelifesciences.orgresearchgate.net | Broad range of secretory and membrane proteins pnas.orgunivr.itnih.govdrugbank.comebi.ac.uktcdb.org | Broad range of secretory and membrane proteins pnas.orgunivr.itnih.govdrugbank.comebi.ac.uktcdb.org |
| Conservation | Present in some bacteria nih.gov | Universally conserved pnas.orgnih.gov | Universally conserved pnas.orgnih.gov |
Compound Names and PubChem CIDs
Advanced Methodological Approaches in Flhf Protein Research
Genetic Manipulation and Mutagenesis Studies (e.g., Deletion, Point Mutations)
Genetic manipulation, including gene deletions and the introduction of point mutations, is fundamental to understanding the in vivo function of FlhF. Deletion of the flhF gene often results in significant defects in flagellar formation, number, and localization, highlighting its essential role in these processes in various bacterial species, such as Vibrio parahaemolyticus, Pseudomonas putida, Shewanella putrefaciens, and Campylobacter jejuni. elifesciences.orgnih.govfrontiersin.orgresearchgate.net For instance, in V. parahaemolyticus, flhF deletion leads to a complete absence of flagella, while in P. putida, it drastically decreases flagellar formation and causes mislocalization. elifesciences.org In Bacillus cereus, flhF deletion reduces flagellar number and causes mislocalization. frontiersin.org
Point mutations within specific domains of FlhF, particularly in the GTPase motif, have been used to dissect the relationship between its enzymatic activity and cellular function. nih.govasm.orgscispace.comnih.gov Studies in Pseudomonas aeruginosa have shown that point mutations predicted to alter nucleotide binding and hydrolysis affect FlhF enzymatic activity and bacterial motility, although both hydrolytically active and inactive mutants could restore polar flagellar assembly. asm.org In Borrelia burgdorferi, point mutations in conserved residues (K187A and R218G) predicted to be required for GTPase activity were constructed to study their effects. nih.gov Similarly, point mutations in the B- and N-domains of C. jejuni FlhF (T13A, K159A, G231A) induced flagella abnormalities and significantly affected GTPase activity and polar targeting. researchgate.net Random mutagenesis of flhF in Vibrio alginolyticus identified mutations in the GTPase motif that affected polar localization. nih.gov
These genetic approaches allow researchers to correlate specific protein alterations with observed phenotypic changes in flagellation and motility, providing crucial data on the functional importance of different FlhF domains and activities.
Transcriptional and Gene Expression Analyses (e.g., RNA-Seq, RT-qPCR, β-Galactosidase Assays)
Analyzing the transcriptional regulation of flhF and the impact of FlhF on the expression of other flagellar genes is critical for understanding its role within the complex flagellar regulatory hierarchy. Techniques such as RNA-Seq, RT-qPCR, and β-galactosidase assays are commonly employed.
RT-qPCR (Quantitative Real-Time PCR) is used to measure the expression levels of specific genes. This technique can confirm and quantify the differential expression observed in RNA-Seq data or investigate the expression of targeted genes in various flhF mutant backgrounds. nih.govfrontiersin.org For example, qRT-PCR was used in B. burgdorferi to measure the transcription of four flagellar genes in a ΔflhF mutant, and no significant difference compared to the wild type was found, suggesting that the decrease in flagellar proteins in this mutant was not at the transcription level. nih.gov
β-Galactosidase assays, often using lacZ reporter fusions to gene promoters, are a sensitive method to measure transcriptional activity. asm.orgnih.govfrontiersin.orgnih.gov By fusing the promoters of flagellar genes to lacZ, researchers can assess how FlhF affects their transcription. Studies in Vibrio cholerae using β-galactosidase assays showed that FlhF positively regulates the transcription of class III and class IV flagellar genes. nih.gov In C. jejuni, β-galactosidase assays were used to verify EMSA results and explore the possible binding site of FlhF in the flgI promoter. nih.gov Bacterial two-hybrid systems often utilize β-galactosidase activity as a readout for protein-protein interaction-dependent transcriptional activation. asm.orgfrontiersin.orgplos.orgresearchgate.net
These methods collectively demonstrate that FlhF can influence flagellar gene expression, although the specific mechanisms and the classes of genes regulated can vary between bacterial species. frontiersin.orgnih.govnih.gov
Protein-Protein Interaction Methodologies (e.g., Bacterial Two-Hybrid, Co-expression, Pull-down Assays)
Understanding with which proteins FlhF interacts is crucial for elucidating its molecular function. Various protein-protein interaction methods are employed for this purpose.
Bacterial two-hybrid (BACTH) systems are widely used to identify and confirm interactions between FlhF and other proteins in vivo. elifesciences.orgasm.orgfrontiersin.orgplos.orgresearchgate.netasm.orgnih.gov This technique involves fusing FlhF and potential interaction partners to separate domains of an adenylate cyclase. Interaction between the fusion proteins reconstitutes the enzyme, leading to cAMP production and activation of a reporter gene, such as lacZ. BACTH assays have confirmed FlhF homodimerization asm.orgfrontiersin.orgplos.orgresearchgate.net and identified interaction partners like FipA in V. parahaemolyticus and P. putida elifesciences.org, HsbR and FleN in P. aeruginosa asm.orgnih.gov, and FliG in P. aeruginosa plos.org.
Co-expression and pull-down assays are biochemical methods used to validate protein interactions in vitro or in vivo. elifesciences.orgfrontiersin.org In a pull-down assay, one protein (the bait) is immobilized, and its ability to bind to another protein (the prey) from a cell lysate or purified mixture is assessed. Affinity purification followed by mass spectrometry (LC-MS/MS) can identify proteins that co-purify with tagged FlhF, suggesting direct or indirect interaction. elifesciences.org Hexa-histidine (His) pull-down assays have been used to confirm interactions, such as the interaction between B. cereus FlhF and the L2 component of hemolysin. frontiersin.org
These methodologies have been instrumental in identifying FlhF interaction partners involved in flagellar assembly, localization, and even secretion systems, revealing the complex network in which FlhF operates.
Subcellular Localization Studies (e.g., Fluorescence Microscopy, Immunoblotting)
Determining the precise location of FlhF within the bacterial cell is essential, as its polar localization is critical for proper flagellar placement. nih.govresearchgate.net Techniques like fluorescence microscopy and immunoblotting are commonly used for these studies.
Fluorescence microscopy, often using fluorescent protein fusions (e.g., FlhF-GFP or FlhF-sfGFP), allows visualization of FlhF localization in live or fixed cells. elifesciences.orgnih.govnih.govelifesciences.org Studies have shown that FlhF localizes to the cell poles in various polarly flagellated bacteria, including P. aeruginosa, S. putrefaciens, V. alginolyticus, and V. cholerae. nih.gov This localization can be cell cycle-dependent. nih.gov Fluorescence microscopy is also used to observe the effects of mutations or the absence of interacting proteins on FlhF localization. elifesciences.orgnih.govelifesciences.org For example, point mutations in FipA affected the polar localization of FlhF in V. parahaemolyticus and P. putida. elifesciences.org In B. burgdorferi, fluorescence microscopy showed polar puncta of FlhF-GFP in a significant percentage of cells. nih.gov The absence of both FipA and HubP in V. parahaemolyticus resulted in diffuse cytoplasmic localization of FlhF. elifesciences.org
Immunoblotting (Western blotting) is used to detect and quantify protein levels in cell lysates or cellular fractions. nih.govnih.govelifesciences.orgresearchgate.net This technique is important for confirming the expression of tagged or mutant FlhF proteins and for assessing whether observed localization defects are due to altered protein stability or expression levels rather than mislocalization. nih.govelifesciences.org Immunoblot analysis confirmed that differences in FlhF-sfGFP localization in V. parahaemolyticus ΔfipA ΔhubP double deletion strain were not due to altered expression levels. elifesciences.org
These techniques provide visual and quantitative data on where FlhF is located within the cell and how this localization is influenced by other factors.
Biochemical Characterization of GTPase Activity
FlhF is a signal recognition particle (SRP)-type GTPase, and characterizing its GTP binding and hydrolysis activity is fundamental to understanding its molecular mechanism. nih.govasm.orgscispace.comnih.govresearchgate.netnih.gov Biochemical assays are used to measure GTPase activity and nucleotide binding properties.
GTPase activity assays can be performed in vitro using purified FlhF protein. asm.orgscispace.comnih.gov These assays typically measure the hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) over time. Qualitative analysis can be done using thin-layer chromatography (TLC) to separate the nucleotide substrate and product. asm.org Quantitative assays measure the amount of Pi released. asm.org Studies have confirmed that FlhF from various species, including P. aeruginosa and C. jejuni, hydrolyzes GTP. asm.orgnih.gov
Nucleotide binding characteristics of FlhF can be analyzed using methods like Differential Radial Capillary Action of Ligand Assay (DRaCALA). asm.org This assay exploits the differential migration of protein-bound and free radiolabeled nucleotides on nitrocellulose membrane to assess binding affinity and dissociation rates. asm.org DRaCALA has been used to compare nucleotide binding properties of wild-type and mutant FlhF proteins in P. aeruginosa. asm.org
These biochemical approaches provide direct evidence of FlhF's enzymatic function and allow researchers to investigate how mutations or interaction partners affect its GTPase cycle. asm.orgscispace.comnih.govresearchgate.netnih.gov
Structural Biology Approaches (e.g., X-ray Crystallography)
Determining the three-dimensional structure of FlhF provides atomic-level details about its domains, nucleotide binding pocket, and dimerization interface, which are crucial for understanding its function and interactions. X-ray crystallography is a primary technique used for this purpose. elifesciences.orgplos.orgnih.govresearchgate.netrcsb.orgnih.govebi.ac.uk
X-ray crystallography involves crystallizing the protein and then diffracting X-rays through the crystal to obtain a diffraction pattern that can be used to computationally determine the electron density and thus the atomic structure of the protein. Structures of FlhF from different organisms, often in complex with nucleotides like GDP or GMPPNP (a non-hydrolyzable GTP analog), have been determined. researchgate.netrcsb.orgnih.govebi.ac.uk
The crystal structure of Bacillus subtilis FlhF complexed with GMPPNP revealed a homodimer with bound GTP. ebi.ac.uk The structure of Shewanella putrefaciens FlhF in its GDP-bound state at 2.28 Å resolution exhibits the classical N- and G-domain fold seen in other SRP GTPases like Ffh and FtsY. researchgate.netrcsb.org Comparative analysis of GDP-bound and GTP-bound FlhF structures elucidates the conformational changes associated with GTP hydrolysis, which are similar to those observed in Ffh and FtsY and are important for regulating their functions. researchgate.net Structural analysis of a fragment of S. putrefaciens FlhF encompassing the N-terminal B-domain showed it forms a structured domain involved in interaction with FliG. nih.gov
Physiological and Pathogenic Correlates of Flhf Protein Function
Role of FlhF Protein in Bacterial Virulence
FlhF contributes to bacterial virulence in several pathogenic species, often through its influence on motility and the secretion of toxins and other virulence factors. In Vibrio cholerae, the causative agent of cholera, FlhF is a positive regulator of class III flagellar gene transcription, and motility is considered an important aspect of virulence. nih.gov Studies in V. cholerae have shown that a flhF mutant lacks a polar flagellum and exhibits decreased transcriptional activity of class III and IV flagellar genes. nih.gov
In Bacillus cereus, a Gram-positive bacterium known for causing foodborne illnesses and other infections, FlhF is essential for full pathogenicity. nih.gov It is required for physiological peritrichous flagellation and motility in B. cereus. wikipedia.orgmicrobenotes.com Depletion of FlhF in B. cereus significantly attenuates the pathogenicity of the strain in experimental infection models. nih.gov Furthermore, FlhF in B. cereus is involved in the secretion of several virulence proteins. nih.govwikipedia.org Notably, the secretion of the L2 component of hemolysin BL (HBL), a potent toxin produced by B. cereus, is drastically reduced upon FlhF depletion. wikipedia.orgmicrobenotes.com FlhF in B. cereus has been shown to physically bind to the L2 component of HBL in its GTP-dependent homodimeric form, recruiting the protein to the plasma membrane for secretion. wikipedia.org This indicates a direct role for FlhF, acting as an SRP-GTPase, in the secretion of this bacterial toxin subunit. wikipedia.org
FlhF's role in virulence can be multifaceted, impacting not just motility but also the delivery of key toxins that contribute to disease progression.
Connections to Biofilm Formation
The involvement of FlhF in biofilm formation appears to be species-specific and can be either promoting or inhibitory. In Pseudomonas aeruginosa, a bacterium known for forming robust biofilms, deletion of flhF leads to increased biofilm formation and wrinkled colony morphology on Congo red agar (B569324), phenotypes generally correlated with elevated intracellular cyclic di-GMP levels. wikipedia.org The ΔflhF mutant of P. aeruginosa shows significantly higher expression of cdrA, a gene indicative of c-di-GMP levels and encoding a structural component of the biofilm matrix. wikipedia.org FlhF in P. aeruginosa affects the subcellular clustering of WspR, a protein involved in c-di-GMP signaling, through interaction with the response regulator HsbR. wikipedia.org This suggests that FlhF influences biofilm formation in P. aeruginosa by modulating the c-di-GMP signaling pathway. wikipedia.org While ΔflhF mutants in P. aeruginosa assemble flagella, they are nonpolar and exhibit reduced motility, and these bacteria are as defective in biofilm formation as aflagellate strains, highlighting the importance of proper flagellar function and placement for initial surface attachment, a prerequisite for biofilm development. wikipedia.org
In contrast, in Pseudomonas putida, flhF is required for strong surface adhesion and biofilm formation. wikipedia.org A transposon insertion mutant in flhF showed defects in surface adhesion and colonization. wikipedia.org Similarly, in Bacillus cereus, FlhF is required for the formation of pellicle biofilms. nih.gov
These findings underscore the complex interplay between flagellar regulation by FlhF and the pathways governing biofilm development, which can vary significantly between bacterial species.
Broader Implications for Bacterial Physiology beyond Flagellation
While primarily known for its role in flagellar biogenesis and motility, FlhF has been implicated in bacterial physiological processes beyond flagellation. As mentioned, in Bacillus cereus, FlhF is involved in the secretion of various proteins, including virulence factors like hemolysin BL components. nih.govwikipedia.orgmicrobenotes.com This suggests a broader role in protein translocation or secretion pathways, potentially related to its homology to SRP-GTPases, which are known to be involved in protein delivery to the plasma membrane. nih.govwikipedia.orgmicrobenotes.comciteab.com
In Pseudomonas putida, disruption of flhF not only affects flagellar arrangement and motility but also compromises the development of starvation-induced general stress resistance (SGSR) and impacts the effective synthesis of several starvation and exponential phase proteins. biorxiv.org While increased protein secretion in the flhF mutant might contribute to impaired SGSR, alterations in the protein synthesis pattern also appear to play a role. biorxiv.org This indicates that FlhF's influence extends to the regulation of protein synthesis or stability and stress response mechanisms.
The interaction of FlhF with components of signaling pathways, such as HsbR and WspR in P. aeruginosa, further highlights its involvement in broader regulatory networks beyond direct flagellar control. wikipedia.org These interactions can impact intracellular levels of second messengers like cyclic di-GMP, which regulate diverse cellular processes including motility, biofilm formation, and the production of exopolysaccharides and adhesins. wikipedia.orgwikipedia.org
The multifaceted roles of FlhF in bacterial physiology, encompassing virulence factor secretion, stress responses, and the modulation of signaling pathways, reveal it as a key regulatory protein with implications far beyond its well-established function in flagellar biogenesis.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine FlhF's role in bacterial flagellar biosynthesis?
- Methodological Answer : FlhF's regulatory role in flagellar assembly is typically studied via genetic knockout models combined with motility assays (e.g., swarming or swimming assays in Bacillus subtilis or Shewanella putrefaciens). Researchers use fluorescence microscopy to observe flagellar distribution in ∆flhF strains versus wild-type. Quantitative PCR (qPCR) or RNA-seq can identify downstream genes (e.g., fliM, fliY) whose expression is altered in the absence of FlhF . Analytical size-exclusion chromatography (SEC) and co-immunoprecipitation (Co-IP) are employed to confirm interactions with ribosomes or FliM/FliN complexes .
Q. How do researchers validate FlhF's GTPase activity and its relevance to flagellar positioning?
- Methodological Answer : GTPase activity is measured using malachite green assays to quantify phosphate release. Site-directed mutagenesis of conserved GTP-binding motifs (e.g., G1-G4 motifs) is performed to disrupt nucleotide binding, followed by functional complementation tests in flhF-deficient strains. Conformational changes in FlhF upon GDP/GTP binding are analyzed via X-ray crystallography or cryo-EM to correlate structural shifts with oligomerization states .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in FlhF's interaction partners across bacterial species?
- Methodological Answer : Cross-species comparative studies use domain-swapping experiments (e.g., replacing B. subtilis FlhF's B-domain with S. putrefaciens homologs) to assess functional conservation. Binding interfaces are mapped via hydrogen-deuterium exchange mass spectrometry (HDX-MS) or alanine-scanning mutagenesis. For example, B. subtilis FlhF interacts with FliY via its B-domain, while S. putrefaciens FlhF binds ribosomes via the N-terminal domain. Researchers reconcile discrepancies by testing interaction specificity under varying growth conditions (e.g., nutrient stress) .
Q. How can researchers model FlhF's dynamic oligomerization during flagellar biogenesis?
- Methodological Answer : Real-time oligomerization is tracked using Förster resonance energy transfer (FRET) with fluorophore-tagged FlhF variants. Single-molecule fluorescence microscopy captures transient interactions in live cells. Molecular dynamics simulations predict how GDP/GTP binding stabilizes dimeric vs. monomeric states, validated via SEC-MALS (multi-angle light scattering) .
Q. What statistical frameworks address variability in FlhF localization patterns across bacterial populations?
- Methodological Answer : Stochastic modeling (e.g., Monte Carlo simulations) quantifies spatial heterogeneity in FlhF distribution. High-throughput image analysis pipelines (e.g., CellProfiler) classify flagellar positioning phenotypes in thousands of cells. Researchers use ANOVA or Bayesian hierarchical models to distinguish biological variability from technical noise in fluorescence intensity data .
Data Analysis & Reproducibility
Q. How should researchers standardize protocols for FlhF-ribosome interaction assays?
- Methodological Answer : Include internal controls (e.g., ribosome-free lysates) to rule out nonspecific binding. Cross-validation using orthogonal methods (e.g., SEC for size profiling and sucrose gradient centrifugation for ribosome co-sedimentation) ensures robustness. Detailed metadata (e.g., growth phase, buffer composition) must accompany published datasets to enable replication .
Q. What are common pitfalls in interpreting FlhF knockout phenotypes?
- Methodological Answer : Secondary mutations in flagellar operons may arise during strain construction. Researchers should sequence the entire flagellar locus in knockout strains and include complemented controls. Phenotypic suppression by unrelated genes (e.g., flhG) requires epistasis analysis via double mutants .
Emerging Techniques
Q. Can cryo-electron tomography (cryo-ET) elucidate FlhF's role in native cellular contexts?
- Methodological Answer : Cryo-ET of intact bacterial cells captures FlhF's spatial organization relative to nascent flagella. Subtomogram averaging improves resolution of FlhF-ribosome complexes. Correlative light and electron microscopy (CLEM) links dynamic GFP-FlhF localization with ultrastructural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
